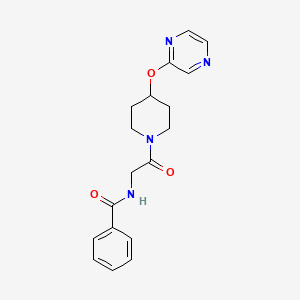

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

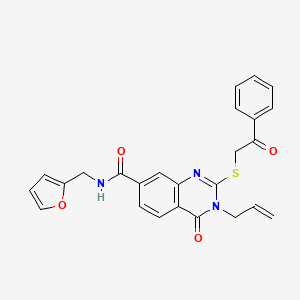

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide, also known as OPB-31121, is a small molecule inhibitor of the proteasome, which is a complex protein structure responsible for the degradation of intracellular proteins. OPB-31121 has been shown to exhibit anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for cancer therapy.

Aplicaciones Científicas De Investigación

Synthesis of Novel Triazole Derivatives

This compound can be used in the synthesis of novel triazole derivatives. These derivatives have been synthesized from N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives . The structures of the synthesized products have been supported by their analytical and spectral data .

Biological Activity

The synthesized triazole derivatives have shown significant biological activity. They have been evaluated for their antimicrobial and antioxidant activities .

Anti-tubercular Activity

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

GPCR Ligand

The N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3 (4H)-yl) benzamide derivatives were found to be moderately active as GPCR ligands .

Ion Channel Modulator

These derivatives also showed moderate activity as ion channel modulators .

Kinase Inhibitor

They have been found to be moderately active as kinase inhibitors .

Nuclear Receptor Ligand

These derivatives have shown moderate activity as nuclear receptor ligands .

Protease and Enzyme Inhibitor

They have been evaluated for their activity as protease inhibitors and enzyme inhibitors .

Mecanismo De Acción

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

It can be inferred that the compound likely interacts with the biochemical pathways of mycobacterium tuberculosis, given its anti-tubercular activity .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

Action Environment

It’s worth noting that the efficacy of similar compounds has been evaluated in vitro .

Propiedades

IUPAC Name |

N-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c23-17(13-21-18(24)14-4-2-1-3-5-14)22-10-6-15(7-11-22)25-16-12-19-8-9-20-16/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAHILUDIMMKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1,4-Dihydro-4beta-methyl-3-[4-[2-(dicyanomethylene)hydrazino]phenyl]pyridazin-6(5H)-one](/img/structure/B2449607.png)

![N~5~-(3-methoxybenzyl)-4-methyl-2-[(6-methyl-2-pyridyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2449612.png)

![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449615.png)

![3-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2449620.png)

![Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2449621.png)

![5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449624.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-pyrrole-2-carboxamide](/img/structure/B2449625.png)

![2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2449626.png)